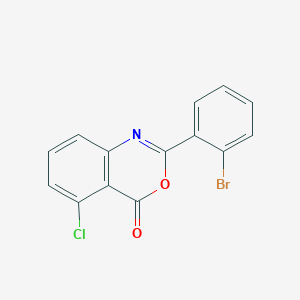

2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromophenyl group and a chloro substituent on the benzoxazinone ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(2-Bromphenyl)-5-chlor-4H-3,1-benzoxazin-4-on umfasst typischerweise die folgenden Schritte:

Bildung des Benzoxazinonrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.

Einführung der Bromphenylgruppe: Die Bromphenylgruppe kann über eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, die die Verwendung eines Palladiumkatalysators und eines Boronsäurederivats beinhaltet.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen durchzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromphenyl)-5-chlor-4H-3,1-benzoxazin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Bromphenyl)-5-chlor-4H-3,1-benzoxazin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromphenyl- und Chlorgruppen können an verschiedenen Bindungsinteraktionen teilnehmen und die Aktivität der Verbindung beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

2-Bromphenylderivate: Diese Verbindungen teilen die Bromphenylgruppe und zeigen ähnliche Reaktivität.

Chlorbenzoxazinone: Verbindungen mit einem Chlorsubstituenten am Benzoxazinonring.

Einzigartigkeit: 2-(2-Bromphenyl)-5-chlor-4H-3,1-benzoxazin-4-on ist einzigartig aufgrund der Kombination von Bromphenyl- und Chlorgruppen am Benzoxazinonring. Diese einzigartige Struktur verleiht besondere chemische und physikalische Eigenschaften, die sie für bestimmte Anwendungen in Forschung und Industrie wertvoll machen .

Wirkmechanismus

The mechanism of action of 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The bromophenyl and chloro groups can participate in various binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Bromophenyl derivatives: These compounds share the bromophenyl group and exhibit similar reactivity.

Chlorobenzoxazinones: Compounds with a chloro substituent on the benzoxazinone ring.

Uniqueness: 2-(2-Bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one is unique due to the combination of both bromophenyl and chloro groups on the benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

The compound 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one is a member of the benzoxazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H7BrClNO2

- Molecular Weight : 336.57 g/mol

- CAS Number : 1234707-32-4

- Synonyms : Neutrophil elastase inhibitor 3; 2-(2-bromophenyl)-5-chloro-4H-benzoxazin-4-one

This compound acts primarily as an inhibitor of human neutrophil elastase (HNE) . HNE is an enzyme that plays a crucial role in the inflammatory response and tissue remodeling. Inhibition of this enzyme can lead to reduced inflammation and may have therapeutic implications in diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

3. Cytotoxicity and Anticancer Potential

Benzoxazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. Although direct studies on this compound are not extensively published, related compounds have shown promising results in targeting breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and others . The structure–activity relationship (SAR) indicates that modifications to the benzoxazine structure can enhance anticancer activity .

Case Study 1: Inhibition of Neutrophil Elastase

A study evaluated the efficacy of various benzoxazine derivatives, including this compound, in inhibiting HNE activity. The results showed a significant reduction in elastase activity at concentrations as low as 10 µM, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial properties of benzoxazine derivatives were assessed using model strains. The compound exhibited moderate activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL, indicating its potential as an antimicrobial agent .

Table 1: Biological Activities of Related Benzoxazine Compounds

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 2-(2-bromophenyl)-5-chloro-4H-benzoxazin-4-one | Neutrophil elastase inhibitor | Human Neutrophils | <10 |

| Benzoxazine Derivative A | Antibacterial | Bacillus subtilis | 50 |

| Benzoxazine Derivative B | Antifungal | Candida albicans | 25 |

| Benzoxazine Derivative C | Cytotoxic | MCF-7 Breast Cancer Cells | IC50 = 15 |

Analyse Chemischer Reaktionen

Oxidative Functionalization

The benzoxazinone core undergoes NIS (N-iodosuccinimide)-mediated oxidative cyclization in the presence of tertiary amines. This reaction forms iodinated derivatives via electrophilic aromatic substitution followed by intramolecular C–O bond formation . While not directly tested on 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one, analogous benzoxazinones show:

-

Para-substitution preference due to electronic stabilization of intermediates.

Nucleophilic Substitution

The bromine atom at the phenyl C2 position is reactive in cross-coupling reactions . For example:

-

Suzuki–Miyaura coupling with arylboronic acids (Pd catalysis).

-

Buchwald–Hartwig amination with amines (Pd/Xantphos system) .

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-substituted benzoxazinones |

Ring-Opening Reactions

The oxazinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Forms 2-(2-bromophenyl)-5-chloroanthranilic acid derivatives.

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| HCl (1M), reflux | H₂O/EtOH | Anthranilic acid derivative |

Reduction Reactions

The ketone group in the benzoxazinone ring is reducible using NaBH₄ or LiAlH₄ , yielding dihydro-4H-benzoxazine derivatives. This reaction preserves the bromine and chlorine substituents.

| Reducing Agent | Solvent/Temp | Outcome | Reference |

|---|---|---|---|

| NaBH₄ | THF, 0°C → RT | Dihydrobenzoxazine |

Comparative Reactivity with Analogs

Structural analogs highlight the compound's unique reactivity:

Mechanistic Insights

-

Radical pathways dominate bromination and iodination due to halogenated intermediates .

-

Steric effects from the 2-bromophenyl group influence coupling reaction efficiency .

-

Electronic effects from the chloro substituent enhance electrophilic substitution at C5.

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules or functional materials, though direct catalytic applications require further study .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVDINGZQKMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.